Ethyl 4-hydroxycrotonate

Description

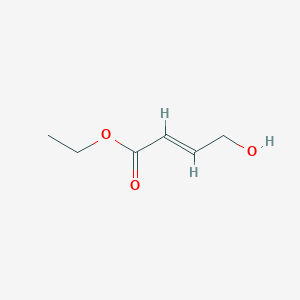

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-hydroxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h3-4,7H,2,5H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGMMNMIMLTXHO-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemoselective Synthesis of Ethyl 4-Hydroxycrotonate from Monoethyl Fumarate

Abstract: This technical guide provides a detailed protocol and mechanistic rationale for the synthesis of ethyl 4-hydroxycrotonate, a valuable C4 building block in organic synthesis. The described method leverages the chemoselective reduction of the carboxylic acid moiety of monoethyl fumarate in the presence of its ethyl ester. By utilizing a borane-tetrahydrofuran complex, this procedure offers a high-yielding, scalable, and cost-effective alternative to other synthetic routes. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology for accessing this versatile synthetic intermediate.

Strategic Overview: The Imperative for Chemoselectivity

This compound serves as a versatile precursor in the synthesis of complex molecules, including various alkaloids and natural products.[1] Its utility stems from the presence of multiple functional groups: a primary alcohol, an α,β-unsaturated ester, and a double bond that can be further manipulated. The primary challenge in its synthesis from readily available starting materials lies in achieving selective functional group transformations.

The selection of monoethyl fumarate as the starting material is a strategic choice rooted in efficiency and atom economy. This molecule intrinsically contains the desired carbon skeleton and both the carboxylic acid and ethyl ester functionalities. The core of this synthetic problem is therefore reduced to a single, critical question: How can one selectively reduce the carboxylic acid to a primary alcohol while leaving the chemically similar ester group untouched?

This guide details a field-proven solution that employs a borane-tetrahydrofuran (BH₃-THF) complex, a reagent renowned for its remarkable ability to selectively reduce carboxylic acids over esters.[1][2] Alternative methods, such as those involving the solvolysis of bromocrotonates or Wittig reactions with glycolaldehyde, are often hampered by the high cost of reagents or multiple synthetic steps.[1] The borane-based approach presented herein is a convenient, one-step procedure using inexpensive starting materials, making it highly suitable for both academic research and process development.[1]

The Science of Selectivity: Mechanistic Rationale

The success of this synthesis hinges on the differential reactivity of carboxylic acids and esters towards borane. Unlike nucleophilic reducing agents such as lithium aluminum hydride (LiAlH₄), which readily attack most carbonyl compounds, borane acts as a Lewis acid, or electrophilic reducing agent.[3][4] This distinction governs its unique chemoselectivity.

The reaction is initiated by a rapid, acid-base reaction between the acidic proton of the carboxylic acid and the borane, leading to the evolution of hydrogen gas (H₂) and the formation of an acyloxyborane intermediate.[5] This initial step is significantly faster for the carboxylic acid than for any potential interaction with the ester. This intermediate then undergoes intramolecular hydride delivery to the carbonyl carbon. The process repeats to form a stable triacyloxyborane complex.[5]

Critically, the ester carbonyl is a much weaker Lewis base than the carboxylic acid's carbonyl oxygen and lacks an acidic proton for the initial rapid reaction. Consequently, it remains largely unreactive under the conditions required to reduce the carboxylic acid.[6] The overall transformation is completed by a final hydrolysis step during the workup, which liberates the primary alcohol from the borate esters.

Detailed Experimental Protocol

This protocol is adapted from a robust procedure published in Organic Syntheses, ensuring reliability and reproducibility.[1][7]

Materials and Reagents

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount Used | Moles | Molar Eq. |

| Monoethyl fumarate | 2459-05-4 | 144.12 | 100 g | 0.694 | 1.0 |

| Borane-THF Complex | 14044-65-6 | 85.94 (BH₃) | 700 mL (1 M soln.) | 0.700 | ~1.01 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 300 mL | - | - |

| Acetic Acid | 64-19-7 | 60.05 | ~10 mL | - | - |

| Water | 7732-18-5 | 18.02 | ~10 mL + Workup | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | 400 mL | - | - |

| Sodium Bicarbonate | 144-55-8 | 84.01 | Saturated Soln. | - | - |

| Magnesium Sulfate, anhydrous | 7487-88-9 | 120.37 | As needed | - | - |

Equipment

-

2-L round-bottomed flask, one-necked

-

1-L pressure-equalizing dropping funnel

-

Large magnetic stir bar and stir plate

-

Nitrogen inlet/outlet

-

Ice-salt/methanol bath

-

Rotary evaporator

-

Separatory funnel

Step-by-Step Synthesis Workflow

A. Reaction Setup and Execution

-

Inert Atmosphere: Flame-dry the 2-L round-bottomed flask and dropping funnel assembly under a stream of dry nitrogen. Maintain a slight positive pressure of nitrogen throughout the reaction.[1]

-

Initial Charge: Charge the flask with monoethyl fumarate (100 g) and anhydrous tetrahydrofuran (300 mL). Stir to dissolve.

-

Cooling: Cool the solution to approximately -5°C using an ice-salt/methanol bath (bath temperature should be around -10°C).[1]

-

Reagent Addition: Cautiously add the 1 M solution of borane–tetrahydrofuran complex (700 mL) dropwise via the pressure-equalizing funnel over a period of 90 minutes.

-

Reaction Progression: After the addition is complete, maintain the cooling bath and continue stirring. Allow the reaction mixture to gradually warm to room temperature over 8-10 hours (e.g., overnight).

B. Workup and Isolation

-

Quenching: At room temperature, carefully quench the reaction by the dropwise addition of a 1:1 mixture of water and acetic acid (~20 mL) until gas evolution ceases. This safely neutralizes any excess borane.[7]

-

Solvent Removal: Concentrate the reaction mixture on a rotary evaporator under reduced pressure to remove most of the tetrahydrofuran, resulting in a slurry.

-

Extraction: Carefully pour the slurry into 300 mL of an ice-cold, saturated sodium bicarbonate solution with vigorous mechanical stirring. Extract the aqueous mixture with ethyl acetate (1 x 300 mL, then 1 x 100 mL).

-

Expert Insight: Pouring the slurry slowly into the bicarbonate solution is essential to neutralize the acetic acid and boric acid byproducts without causing excessive foaming or precipitation of solids.[1]

-

-

Washing and Drying: Combine the organic layers, wash once with saturated sodium bicarbonate solution (200 mL), and dry thoroughly over anhydrous magnesium sulfate.

-

Final Product: Filter off the drying agent and remove the solvent under reduced pressure to yield the final product, this compound.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Khan Academy [khanacademy.org]

- 3. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

ethyl (E)-4-hydroxybut-2-enoate synthesis protocol

An In-Depth Technical Guide to the Synthesis of Ethyl (E)-4-hydroxybut-2-enoate

Abstract

Ethyl (E)-4-hydroxybut-2-enoate is a valuable bifunctional molecule utilized as a building block in the synthesis of various complex organic compounds, including pharmaceuticals and natural products. Its structure, featuring both a hydroxyl group and an α,β-unsaturated ester, allows for a wide range of subsequent chemical modifications. This guide provides a comprehensive overview of established and logical protocols for the synthesis of ethyl (E)-4-hydroxybut-2-enoate, designed for researchers and professionals in organic synthesis and drug development. We will explore two primary synthetic strategies, offering detailed, step-by-step experimental procedures, mechanistic insights, and a comparative analysis to aid in methodological selection. The protocols are presented with a focus on causality, reproducibility, and safety.

Introduction: The Utility of a Versatile Synthon

Ethyl (E)-4-hydroxybut-2-enoate, also known as ethyl 4-hydroxycrotonate, possesses two key reactive sites: a primary alcohol and an electrophilic double bond conjugated to an ester. This arrangement makes it an ideal precursor for reactions such as Michael additions, epoxidations, and further ester modifications. It has been employed as an intermediate in the synthesis of alkaloids and other biologically active molecules. The trans- (E)-configuration of the double bond is typically the more thermodynamically stable and desired isomer for stereocontrolled syntheses.

This document details two robust methods for its preparation:

-

Method A: A highly reliable procedure involving the selective reduction of the carboxylic acid functionality of monoethyl fumarate.

-

Method B: A practical approach starting from the inexpensive bulk chemical, maleic anhydride.

Each method will be discussed in detail, providing the necessary information for laboratory execution, including reagent handling, reaction setup, workup, and purification.

Critical Safety & Handling Precautions

Before commencing any experimental work, it is imperative to conduct a thorough risk assessment. The following precautions are based on the known hazards of the reagents involved.

-

General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.

-

Reagent-Specific Hazards:

-

Borane-Tetrahydrofuran (BH₃·THF) Complex: This reagent is flammable and reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., dry nitrogen or argon). Ensure all glassware is flame-dried prior to use.[1]

-

Maleic Anhydride: Corrosive and a respiratory irritant. Avoid inhalation of dust.[2]

-

Solvents (Tetrahydrofuran, Ethyl Acetate): Highly flammable liquids. Ensure no ignition sources are present in the vicinity of the experiment.

-

-

Product Hazards: While specific toxicology data for ethyl (E)-4-hydroxybut-2-enoate is limited, compounds with similar structures can be skin and eye irritants.[3] Assume the product is harmful and avoid direct contact.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Quench reactive reagents like borane complexes carefully before disposal.

Comparative Overview of Synthetic Strategies

The choice of synthetic route often depends on factors such as starting material availability, cost, scale, and desired purity. Below is a comparative summary of the two primary methods detailed in this guide.

| Parameter | Method A: Reduction of Monoethyl Fumarate | Method B: From Maleic Anhydride |

| Starting Material | Monoethyl fumarate | Maleic anhydride, Ethanol |

| Key Transformation | Selective borane reduction of a carboxylic acid | Anhydride ring-opening followed by selective reduction |

| Stereochemistry | Starts with the trans isomer (fumarate) | Starts with the cis isomer (maleate); potential for isomerization |

| Reported Yield | ~67%[1] | Estimated 60-70% over two steps |

| Advantages | High-yielding, well-documented, stereochemically defined | Inexpensive and readily available starting materials |

| Disadvantages | Monoethyl fumarate is less common than maleic anhydride | Two-step process, requires careful control of reduction |

Detailed Synthesis Protocols

Method A: Selective Reduction of Monoethyl Fumarate

This method, adapted from Organic Syntheses, is a robust and reliable procedure for producing ethyl (E)-4-hydroxybut-2-enoate with a high degree of purity.[1] The core of this synthesis is the selective reduction of a carboxylic acid in the presence of an ester using a borane complex.

Caption: Experimental workflow for the synthesis via reduction of monoethyl fumarate.

-

Apparatus Setup: Equip a dry 2-L, round-bottomed flask with a large magnetic stir bar and a 1-L pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a steady stream of dry nitrogen and maintain a slight positive nitrogen pressure throughout the reaction.[1]

-

Reactant Preparation: Charge the flask with monoethyl fumarate (100 g) and anhydrous tetrahydrofuran (THF, 300 mL). Stir the mixture to dissolve the solid.

-

Cooling: Cool the solution to approximately -5 °C using an ice-salt/methanol bath.

-

Borane Addition: Cautiously add a 1 M solution of borane-THF complex (700 mL, 0.70 mol) dropwise via the dropping funnel. Causality: The dropwise addition at low temperature is critical to control the vigorous evolution of hydrogen gas and prevent an uncontrolled exotherm.[1] The borane selectively attacks the more electrophilic carboxylic acid carbonyl over the ester carbonyl.

-

Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature over a period of 8-10 hours with continuous stirring.

-

Quenching: Carefully quench the reaction by the dropwise addition of a 1:1 mixture of water and acetic acid until gas evolution ceases. This step safely destroys any excess borane reagent.

-

Solvent Removal: Concentrate the mixture by removing most of the THF using a rotary evaporator.

-

Aqueous Workup: Pour the resulting slurry into 300 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring. Extract the product into ethyl acetate (1 x 300 mL, then 1 x 100 mL).

-

Drying and Final Concentration: Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product (approx. 61 g, 67% yield).[1]

Method B: Synthesis from Maleic Anhydride

This two-step approach utilizes the inexpensive and readily available maleic anhydride. The first step is a nucleophilic ring-opening to form the monoester of maleic acid, followed by a selective reduction analogous to Method A.

Caption: Two-step synthesis starting from maleic anhydride.

Step 1: Synthesis of Monoethyl Maleate

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add maleic anhydride (98.06 g, 1.0 mol).

-

Alcohol Addition: Add ethanol (50.67 g, 1.1 mol, ~64 mL). Causality: Using a slight excess of ethanol ensures the complete consumption of maleic anhydride. The reaction proceeds via nucleophilic acyl substitution where the ethanol attacks one of the carbonyl carbons, leading to the opening of the anhydride ring.[4]

-

Reaction: Heat the mixture with stirring to 70-80 °C for approximately 1 hour. The reaction is typically complete when the maleic anhydride has fully dissolved and a homogeneous solution is formed. The crude monoethyl maleate can often be used in the next step without purification.

Step 2: Selective Reduction of Monoethyl Maleate

-

Reactant Preparation: Dissolve the crude monoethyl maleate from Step 1 in anhydrous THF (500 mL) in a flame-dried, nitrogen-purged 2-L flask.

-

Reduction: Cool the solution to 0 °C and add 1 M borane-THF complex (approx. 1.1 L, 1.1 mol) dropwise, maintaining the temperature below 5 °C.

-

Reaction and Workup: Follow the procedure outlined in Method A, steps 5 through 9. Expertise Insight: Although starting with the cis-isomer (maleate), the use of borane and subsequent workup conditions may facilitate some isomerization to the more stable trans-product. The final product should be analyzed to determine the E/Z ratio.

Product Purification and Characterization

Purification by Vacuum Distillation

Ethyl (E)-4-hydroxybut-2-enoate is susceptible to decomposition and polymerization at high temperatures. Therefore, purification must be performed via vacuum distillation.[1] This technique lowers the boiling point of the liquid, allowing it to vaporize at a temperature below its decomposition point.[5]

-

Apparatus: A short-path distillation apparatus or a Kugelrohr apparatus is recommended to minimize the surface area and time the compound spends at high temperatures.

-

Procedure:

-

Set up the distillation apparatus and connect it to a vacuum pump protected by a cold trap.

-

Add the crude product to the distillation flask along with a magnetic stir bar for smooth boiling.

-

Slowly evacuate the system to the target pressure (e.g., 15 mm Hg).

-

Gently heat the flask. Collect any low-boiling forerunner, then collect the main fraction at a stable temperature.

-

-

Boiling Point: 117–120 °C at 15 mm Hg.[1]

Expected Analytical Data for Product Verification

Confirming the identity and purity of the final product is a critical step. Below are the expected spectroscopic signatures for ethyl (E)-4-hydroxybut-2-enoate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the ethyl group, the vinyl protons, and the methylene group adjacent to the alcohol. Based on similar structures like ethyl-2-butenoate, the following approximate shifts (in ppm, relative to TMS) are expected:[6]

-

δ 1.2-1.3 (triplet, 3H, -O-CH₂-CH₃ )

-

δ 4.1-4.2 (quartet, 2H, -O-CH₂ -CH₃)

-

δ 4.2-4.3 (doublet, 2H, HO-CH₂ -CH=)

-

δ 6.0-6.2 (doublet of triplets, 1H, -CH₂-CH =CH-)

-

δ 6.8-7.0 (doublet of triplets, 1H, -CH=CH -COOEt)

-

A broad singlet for the -OH proton, which can vary in position.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[7]

-

~3400 cm⁻¹ (broad): O-H stretch from the alcohol group.

-

~2980 cm⁻¹: C-H stretches from the alkyl portions.

-

~1720 cm⁻¹ (strong): C=O stretch from the ester carbonyl.

-

~1650 cm⁻¹: C=C stretch from the alkene.

-

~1250-1150 cm⁻¹: C-O stretch from the ester.

-

Conclusion

This guide has detailed two effective and practical synthetic routes to ethyl (E)-4-hydroxybut-2-enoate. Method A, the selective reduction of monoethyl fumarate, stands as a well-validated, high-yield protocol ideal for ensuring stereochemical purity. Method B offers a cost-effective alternative by starting from maleic anhydride, which is advantageous for large-scale synthesis, though it requires an additional step. The choice between these methods will be dictated by the specific needs of the research or development project. In all cases, adherence to strict safety protocols and the use of appropriate purification techniques like vacuum distillation are essential for a successful and safe synthesis.

References

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Monoethyl maleate | C6H8O4 | CID 5354457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-ethyl 2-hydroxybutanoate | C6H12O3 | CID 521365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. koyonchem.com [koyonchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl-2-butenoate NMR – All About Drugs [allfordrugs.com]

- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of Ethyl 4-Hydroxycrotonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of ethyl 4-hydroxycrotonate. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive interpretation grounded in fundamental NMR principles and practical experimental considerations.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for a variety of more complex structures, including natural products and pharmacologically active compounds. Its chemical structure, featuring an α,β-unsaturated ester and a primary alcohol, presents a unique electronic environment that is well-suited for NMR spectroscopic analysis.

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a compound like this compound, NMR is crucial for confirming its successful synthesis and for its characterization in subsequent chemical transformations.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments within the molecule. The spectrum is characterized by distinct signals for the ethyl group protons, the vinyl protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself.

Experimental Protocol for ¹H NMR Data Acquisition

A standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation : Accurately weigh approximately 5-25 mg of purified this compound.[1] Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. The use of a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte's signals.

-

Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[1]

-

Instrumentation : The data presented here were obtained on a 100 MHz NMR spectrometer.[2]

-

Data Acquisition : Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹H NMR Spectral Data and Interpretation

The following table summarizes the ¹H NMR spectral data for this compound in CDCl₃.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1.30 | Triplet (t) | 3H | 7 | -CH₃ (ethyl) |

| 3.58 | Broad Singlet (br s) | 1H | -OH | |

| 4.17 | Quartet (q) | 2H | 7 | -OCH₂- (ethyl) |

| 4.30 | Multiplet (m) | 2H | -CH₂OH | |

| 6.03 | Doublet of triplets (dt) | 1H | 16 | =CH-CO₂Et |

| 6.98 | Doublet of triplets (dt) | 1H | 16 | -CH=CH-CH₂OH |

Interpretation of the ¹H NMR Spectrum:

-

Ethyl Group (-CH₂CH₃) : The ethyl group gives rise to two characteristic signals. The methyl protons (-CH₃) appear as a triplet at 1.30 ppm due to coupling with the adjacent methylene protons. The methylene protons (-OCH₂-) appear as a quartet at 4.17 ppm, split by the neighboring methyl protons. The coupling constant for both signals is 7 Hz, a typical value for free-rotating ethyl groups.

-

Hydroxyl Proton (-OH) : The hydroxyl proton appears as a broad singlet at 3.58 ppm. The broadness of this signal is due to chemical exchange with residual water or other exchangeable protons in the sample. Its chemical shift can vary depending on concentration and temperature.

-

Methylene Protons adjacent to the Hydroxyl Group (-CH₂OH) : These protons appear as a multiplet at 4.30 ppm. They are coupled to the adjacent vinyl proton.

-

Vinyl Protons (-CH=CH-) : The two vinyl protons are diastereotopic and exhibit a large coupling constant of 16 Hz, which is characteristic of a trans-alkene.

-

The proton at 6.03 ppm is a doublet of triplets. The large doublet splitting (J = 16 Hz) is from the coupling to the other vinyl proton. The smaller triplet splitting arises from coupling to the adjacent methylene protons of the ethyl group.

-

The proton at 6.98 ppm is also a doublet of triplets. The large doublet splitting (J = 16 Hz) is due to coupling with the other vinyl proton. The smaller triplet splitting is a result of coupling to the methylene protons of the hydroxymethyl group.

-

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

Experimental Protocol for ¹³C NMR Data Acquisition

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:

-

Sample Concentration : A higher concentration of the sample is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (about 1.1%). Typically, 20-50 mg of the sample is used.

-

Pulse Sequence : A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Time : Longer acquisition times or a greater number of scans are often necessary to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Spectral Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Carbon Atom |

| ~14 | -CH₃ (ethyl) |

| ~60 | -OCH₂- (ethyl) |

| ~62 | -CH₂OH |

| ~122 | =CH-CO₂Et |

| ~145 | -CH=CH-CH₂OH |

| ~166 | -C=O |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Ethyl Group Carbons : The methyl carbon of the ethyl group is expected to appear at the most upfield position, around 14 ppm. The methylene carbon, being attached to an electronegative oxygen atom, will be deshielded and is predicted to be around 60 ppm.

-

Hydroxymethyl Carbon (-CH₂OH) : This carbon, attached to a hydroxyl group, is expected to resonate around 62 ppm.

-

Alkene Carbons (=CH-) : The two sp² hybridized carbons of the double bond will appear in the downfield region. The carbon β to the carbonyl group is expected around 145 ppm, while the carbon α to the carbonyl will be further upfield, around 122 ppm.

-

Carbonyl Carbon (-C=O) : The carbonyl carbon of the ester is the most deshielded carbon in the molecule and is predicted to appear at approximately 166 ppm.

Advanced NMR Techniques: DEPT and COSY

To further confirm the assignments and elucidate the structure, advanced 2D NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and COSY (Correlation Spectroscopy) can be employed.

DEPT-135 Spectroscopy

A DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.

-

CH₃ groups will appear as positive peaks.

-

CH₂ groups will appear as negative peaks.

-

CH groups will also appear as positive peaks.

-

Quaternary carbons (like the carbonyl carbon) will be absent from the DEPT-135 spectrum.

This technique would definitively confirm the assignments of the methyl, methylene, and vinyl carbons in this compound.

COSY Spectroscopy

A ¹H-¹H COSY spectrum reveals which protons are coupled to each other. Cross-peaks in the COSY spectrum connect the signals of protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY experiment would show correlations between:

-

The -CH₃ and -OCH₂- protons of the ethyl group.

-

The vinyl protons (-CH=CH-).

-

The vinyl proton adjacent to the hydroxymethyl group and the -CH₂OH protons.

Visualizing Molecular Connectivity

The following diagram, generated using Graphviz, illustrates the key ¹H-¹H couplings in this compound that would be observed in a COSY spectrum.

Caption: Key ¹H-¹H J-coupling correlations in this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous confirmation of its molecular structure. The characteristic chemical shifts and coupling patterns observed in the ¹H NMR spectrum are in excellent agreement with the assigned structure. While experimental ¹³C NMR data requires further investigation, predictions based on established principles provide a reliable framework for its interpretation. The application of advanced NMR techniques such as DEPT and COSY would further solidify the spectral assignments and provide deeper insights into the molecular connectivity. This comprehensive spectroscopic analysis is fundamental for quality control and for understanding the reactivity of this important synthetic intermediate in drug discovery and development.

References

-

Organic Syntheses, Coll. Vol. 7, p.226 (1990); Vol. 62, p.179 (1984). [Link]

-

University of Rochester, Department of Chemistry. NMR Sample Preparation. [Link]

Sources

IR spectrum analysis of ethyl 4-hydroxycrotonate

An In-depth Technical Guide to the Infrared Spectrum Analysis of Ethyl 4-Hydroxycrotonate

Foreword: Decoding Molecular Vibrations

Infrared (IR) spectroscopy remains an indispensable analytical technique in modern chemical research and drug development. Its power lies in its ability to provide a unique vibrational "fingerprint" of a molecule, revealing the presence, and often the electronic environment, of specific functional groups. This compound (IUPAC name: ethyl (E)-4-hydroxybut-2-enoate) is a valuable bifunctional synthetic intermediate, possessing an alcohol, an alkene, and an α,β-unsaturated ester moiety.[1][2] A thorough understanding of its IR spectrum is paramount for confirming its identity, assessing purity, and monitoring reactions in which it participates.

This guide moves beyond a simple peak-to-functional group correlation. It is designed to provide a mechanistic understanding of the spectrum, explaining the causal relationships between molecular structure and vibrational frequencies. We will dissect the spectrum region by region, grounding our analysis in established spectroscopic principles and providing a robust, self-validating protocol for obtaining high-quality data.

The Molecular Architecture of this compound

To interpret the spectrum, we must first visualize the molecule and its key vibrational components. This compound is a C6 molecule featuring three distinct functional groups that will dominate its IR spectrum: a primary alcohol (-OH), a trans-disubstituted alkene (-CH=CH-), and an ethyl ester (-COOEt) conjugated with the alkene.

Sources

Safeguarding the Keystone: A Technical Guide to the Stability and Storage of Ethyl 4-Hydroxycrotonate

For the researcher, scientist, and drug development professional, the integrity of starting materials is paramount. Ethyl 4-hydroxycrotonate, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a wide array of complex chemical entities, including alkaloids and various pharmaceutical intermediates.[1] Its value, however, is intrinsically linked to its chemical stability. This guide provides an in-depth technical overview of the factors governing the stability of this compound and outlines field-proven best practices for its storage and handling to ensure its viability in research and development.

The Chemical Profile of a Versatile Intermediate

This compound (C₆H₁₀O₃) is an α,β-unsaturated ester containing a primary hydroxyl group.[2] This unique combination of functional groups dictates its reactivity and, consequently, its stability profile. The conjugated system of the carbon-carbon double bond and the carbonyl group makes the molecule susceptible to both electrophilic and nucleophilic attack, while the hydroxyl group can participate in oxidation and esterification reactions. Understanding these inherent chemical characteristics is fundamental to mitigating degradation.

Intrinsic Instability: Key Degradation Pathways

The structural features of this compound predispose it to several degradation pathways. Proactive measures to prevent these are crucial for maintaining the compound's purity and reactivity.

Thermal Decomposition

A significant lability of this compound is its sensitivity to heat. Attempts to purify the compound by distillation, even under reduced pressure at temperatures between 117-120°C, result in considerable decomposition.[1][3] This suggests that elevated temperatures can initiate cleavage or polymerization reactions. The primary takeaway for laboratory practice is the stringent avoidance of excessive heat during handling and storage.

Hydrolysis: The Impact of pH

The ester functional group in this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield 4-hydroxycrotonic acid and ethanol. This process is catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of dilute acids, the hydrolysis is a reversible reaction.

-

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydrolysis is typically faster and irreversible, as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

Given this reactivity, it is imperative to store this compound under neutral and anhydrous conditions to prevent hydrolytic degradation.

Oxidation

The primary alcohol functionality and the electron-rich double bond present potential sites for oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of various degradation products, including the corresponding aldehyde or carboxylic acid.[1] While specific studies on the oxidative degradation of this compound are not extensively documented, the general principles of organic chemistry suggest that this is a probable degradation pathway.

Polymerization

Like many α,β-unsaturated carbonyl compounds, this compound has the potential to undergo polymerization, especially in the presence of initiators such as light, heat, or impurities. This process can lead to the formation of oligomeric or polymeric materials, reducing the purity and utility of the compound.

Visualizing Degradation Potential

The following diagram illustrates the primary potential degradation pathways for this compound.

Caption: Potential Degradation Pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a systematic approach to the storage and handling of this compound is essential. The following protocols are based on the chemical properties of the compound and best practices for analogous α,β-unsaturated esters.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Cool, refrigerated conditions (2-8°C) are recommended for short-to-medium term storage. For long-term storage, freezing (-20°C) is advisable. | Minimizes thermal decomposition and slows down other potential degradation reactions.[4][5] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric oxygen, thereby preventing oxidative degradation. |

| Container | Use a tightly sealed, amber glass vial or bottle. | Prevents exposure to moisture and light, which can initiate hydrolysis and polymerization. |

| Environment | Store in a dry, well-ventilated area away from incompatible substances. | Avoids accidental contact with acids, bases, and oxidizing agents that can accelerate degradation.[3][4][5] |

Handling Procedures

-

Inert Atmosphere Handling: For optimal stability, particularly when handling small quantities for sensitive reactions, it is best practice to work within a glove box or under a stream of inert gas.

-

Avoid Heat Sources: Keep the compound away from direct sunlight, hot plates, and other sources of heat.[4][5]

-

Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

-

Compatibility: Be mindful of potential incompatibilities. Avoid strong acids, strong bases, and strong oxidizing agents.[3][4][5]

Experimental Workflow: Stability Assessment

For critical applications, it is prudent to perform a stability assessment of this compound under your specific experimental conditions.

Workflow for Stability Testing

Caption: Experimental Workflow for Assessing the Stability of this compound.

Step-by-Step Protocol for Stability Testing:

-

Solution Preparation: Prepare solutions of this compound at a known concentration in the solvent system of interest (e.g., buffer at a specific pH, organic solvent).

-

Stress Conditions: Aliquot the solutions into separate vials and expose them to various stress conditions:

-

Thermal: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C).

-

Hydrolytic: Use buffers at different pH values (e.g., pH 4, 7, and 9) and store at a constant temperature.

-

Photostability: Expose samples to controlled light conditions in a photostability chamber.

-

Control: Keep a set of samples at the recommended storage condition (e.g., 2-8°C in the dark).

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

-

Analysis: Analyze the samples, typically by a stability-indicating HPLC method with UV detection. Mass spectrometry (LC-MS) can be used to identify any degradation products.

-

Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation kinetics. Quantify any significant degradation products.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly dependent on its stability. A thorough understanding of its inherent chemical liabilities—thermal sensitivity, susceptibility to hydrolysis and oxidation, and potential for polymerization—is critical for its effective use. By implementing the stringent storage and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this keystone molecule, thereby safeguarding the reliability and success of their synthetic endeavors.

References

-

Organic Syntheses Procedure. This compound. Available from: [Link]

-

Godavari Biorefineries Ltd. MATERIAL SAFETY DATA SHEET. Available from: [Link]

-

Godavari Biorefineries Ltd. (2022-05-02). ETHYL CROTONATE. Available from: [Link]

-

Tonski, M., et al. (2021-06-08). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. National Institutes of Health. Available from: [Link]

-

Organic Syntheses. This compound. Available from: [Link]

-

Al-Salami, H., et al. (2022-02-13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available from: [Link]

-

U.S. Environmental Protection Agency. Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Available from: [Link]

-

PubChem. This compound. National Institutes of Health. Available from: [Link]

-

Tonski, M., et al. Hydrolytic stability of selected pharmaceuticals and their transformation products. ResearchGate. Available from: [Link]

-

PubChem. This compound | C6H10O3 | CID 10606769. National Institutes of Health. Available from: [Link]

-

Hamid, S., & Gupta, N. Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire. Available from: [Link]

-

PubMed. 4-hydroxycinnamic ethyl ester derivatives and related dehydrodimers: Relationship between oxidation potential and protective effects against oxidation of low-density lipoproteins. National Institutes of Health. Available from: [Link]

-

Wu, Y., et al. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. National Institutes of Health. Available from: [Link]

-

U.S. Environmental Protection Agency. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Available from: [Link]

-

Wang, J., et al. (2020). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. MDPI. Available from: [Link]

-

Glicksberg, A., et al. (2022-08-06). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. National Institutes of Health. Available from: [Link]

-

PubMed. Hydrolysis of irinotecan and its oxidative metabolites.... National Institutes of Health. Available from: [Link]

-

Scribd. Interactions and Incompatibilities of Pharmaceutical Excipients. Available from: [Link]

-

ResearchGate. Products, kinetic regularities, and mechanism of thermal decomposition of ethyl(methyl)dioxirane. Available from: [Link]

-

ResearchGate. (PDF) Ethyl 4,4″-Difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-carboxylate. Available from: [Link]

-

Vione, D., et al. (2022-05-20). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Available from: [Link]

-

PubMed. Stabilization of pharmaceuticals to oxidative degradation. National Institutes of Health. Available from: [Link]

-

ResearchGate. (PDF) Photodegradation of Endocrine Disruptors.... Available from: [Link]

-

Voronkina, A., et al. (2019-01-15). Study of Compatibility of the Ingredients at Pharmaceutical Development of Medicine Syrup. ResearchGate. Available from: [Link]

-

MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available from: [Link]

-

PubMed. Oxidation of the nitrogen-free phosphonate antiscalants HEDP and PBTC.... National Institutes of Health. Available from: [Link]

-

PubMed. Strategies in the design of solution-stable, water-soluble prodrugs.... National Institutes of Health. Available from: [Link]

-

ResearchGate. Degradation of herbicide 2,4-dichlorophenoxybutanoic acid.... Available from: [Link]

-

ResearchGate. The-formation-stability-and-odor-characterization-of-2-ethyl-4-methyl-1-3-dioxolane-2-EMD.pdf. Available from: [Link]

-

PubChem. Ethylparaben. National Institutes of Health. Available from: [Link]

Sources

mechanism of borane reduction of monoethyl fumarate

An In-depth Technical Guide Topic: Mechanism of Borane Reduction of Monoethyl Fumarate Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective reduction of multifunctional molecules is a cornerstone of modern organic synthesis, particularly within drug development where precise structural modifications are paramount. Monoethyl fumarate, possessing a carboxylic acid, an α,β-unsaturated ester, and an alkene, presents a classic chemoselectivity challenge. This technical guide provides an in-depth exploration of the mechanism by which borane (BH₃) and its complexes achieve the highly selective reduction of the carboxylic acid moiety while preserving the ester and alkene functionalities. We will dissect the underlying principles of this selectivity, rooted in the unique Lewis acidity of borane and the distinct reactivity profiles of the functional groups. This document furnishes a detailed mechanistic narrative, a field-proven experimental protocol, and visual aids to offer a comprehensive resource for scientists leveraging this powerful transformation.

Introduction: The Chemoselectivity Challenge of Monoethyl Fumarate

Monoethyl fumarate is a valuable synthetic intermediate characterized by three distinct functional groups with reduction potential: a carboxylic acid, an ethyl ester, and an electron-deficient carbon-carbon double bond. The synthetic utility of this molecule is often unlocked by the selective transformation of one of these groups. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxylic acid and the ester, and potentially the alkene, leading to a loss of valuable functionality.[1]

Borane (BH₃), typically employed as a stable complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), emerges as the reagent of choice for this specific challenge.[2] Borane is an electrophilic reducing agent, a characteristic that fundamentally distinguishes it from nucleophilic hydride donors like NaBH₄.[3] This electrophilicity is the key to its remarkable ability to selectively target and reduce the carboxylic acid group with high fidelity, a phenomenon we will explore in mechanistic detail.[1][4]

The Mechanistic Basis for Selectivity

The preferential reduction of the carboxylic acid in monoethyl fumarate over the ester or the C=C double bond is not a matter of chance, but a direct consequence of a specific, low-energy reaction pathway available only to the -COOH group.

The Unique Reactivity of the Carboxylic Acid Group

The reaction between borane and a carboxylic acid is exceptionally fast and proceeds via a distinct mechanism initiated by an acid-base reaction.[4][5]

-

Initial Lewis Acid-Base Adduct Formation: As an electrophile, the boron atom of BH₃ coordinates to the most nucleophilic site, the carbonyl oxygen of the carboxylic acid, forming a Lewis acid-base adduct.[6][7]

-

Acyloxyborane Intermediate Formation: This adduct rapidly undergoes an intramolecular acid-base reaction. The acidic proton of the carboxylic acid combines with a hydride (H⁻) from the borane, eliminating a molecule of hydrogen gas (H₂).[8][9] This irreversible step is thermodynamically favorable and forms a key intermediate: a triacyloxyborane. This initial deprotonation pathway is unavailable to esters, which lack an acidic proton, and is the primary reason for the observed chemoselectivity.[7][8]

-

Intramolecular Hydride Delivery: The resulting acyloxyborane intermediate is now primed for reduction. The carbonyl carbon becomes highly electrophilic. Two successive intramolecular hydride transfers from the boron atom to this carbon reduce the carbonyl group.[5]

-

Workup and Liberation of the Alcohol: The final borate ester species is hydrolyzed during the aqueous workup step to release the primary alcohol.

The Relative Inertness of the Ester and Alkene

-

Ester Group: The reduction of an ester by borane is significantly slower because it cannot proceed through the rapid acyloxyborane pathway.[8] It must rely on a direct, four-centered transition state for hydride transfer to the carbonyl carbon, which has a much higher activation energy.[6][8] Therefore, under controlled conditions where the borane is consumed by the faster reaction with the carboxylic acid, the ester remains untouched.

-

α,β-Unsaturated Alkene: While borane is famous for the hydroboration of alkenes, the double bond in monoethyl fumarate is highly electron-deficient due to conjugation with two electron-withdrawing carbonyl groups.[10] Hydroboration is an electrophilic addition, and it proceeds much more slowly with electron-poor alkenes compared to electron-rich ones. The rate of carboxylic acid reduction is orders of magnitude faster than the hydroboration of this particular C=C bond, ensuring the preservation of the alkene.[4][5]

Detailed Mechanistic Pathway

The complete reduction of the carboxylic acid moiety of monoethyl fumarate to a primary alcohol involves several discrete, well-characterized steps. The following diagram illustrates this sequence, from the initial interaction with borane to the final product after workup.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Borane Reagents [organic-chemistry.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 10. reddit.com [reddit.com]

An In-depth Technical Guide to the Physical Properties of Ethyl (E)-4-hydroxybut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-4-hydroxybut-2-enoate is a bifunctional organic molecule of increasing interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its structure, featuring an α,β-unsaturated ester and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules, including novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction setup and purification to formulation and storage. This guide provides a comprehensive overview of the known physical characteristics of ethyl (E)-4-hydroxybut-2-enoate, details the experimental methodologies for their determination, and offers insights into the relationship between its molecular structure and macroscopic properties.

Molecular and General Properties

Ethyl (E)-4-hydroxybut-2-enoate is a yellow oil at room temperature.[1] The fundamental properties of the molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Yellow Oil | [1] |

| CAS Number | 10080-68-9 | [1] |

The presence of both a polar hydroxyl group and a polar ester group, along with a nonpolar ethyl group and hydrocarbon backbone, gives the molecule an amphiphilic character, influencing its solubility and chromatographic behavior.

Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-phase chemistry and for its purification. Ethyl (E)-4-hydroxybut-2-enoate exhibits good solubility in common organic solvents such as dichloromethane (DCM) and ethyl acetate.[1] An estimated water solubility of 2.14 x 10⁵ mg/L at 25 °C has also been reported.[2]

The observed solubility is a direct consequence of the molecule's structure. The ethyl ester and the hydroxyl group can participate in dipole-dipole interactions and hydrogen bonding with polar solvents, while the hydrocarbon portion of the molecule allows for van der Waals interactions with nonpolar solvents.

Experimental Protocol for Solubility Determination

A standard method for determining solubility involves the visual "shake-flask" method.

-

Preparation: A known volume of the chosen solvent is placed in a sealed container (e.g., a vial or flask) and maintained at a constant temperature.

-

Addition of Solute: Small, accurately weighed portions of ethyl (E)-4-hydroxybut-2-enoate are incrementally added to the solvent.

-

Equilibration: After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer or shaker) and then allowed to equilibrate.

-

Observation: The solution is visually inspected for any undissolved solute. The point at which a slight excess of solid or oil remains undissolved marks the saturation point.

-

Quantification: The total mass of the solute added to reach saturation is used to calculate the solubility in terms of g/L or mol/L.

Caption: Workflow for solubility determination by the shake-flask method.

Thermal Properties

The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which would be expected to increase its boiling point compared to an analogous ester without this functional group.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a research-scale compound, this is often determined by distillation.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed to accurately measure the temperature of the vapor.

-

Heating: The liquid in the distillation flask is heated, and the temperature is monitored.

-

Observation: The temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask is recorded as the boiling point. For greater accuracy, the atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Density and Refractive Index

Similar to the thermal properties, experimentally determined values for the density and refractive index of ethyl (E)-4-hydroxybut-2-enoate are not currently available in the surveyed literature.

Experimental Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be readily determined using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

The mass of a clean, dry pycnometer (a flask with a specific, known volume) is determined.

-

The pycnometer is filled with the liquid, and its mass is measured again.

-

The mass of the liquid is the difference between the two measurements.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Experimental Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples. A refractometer is the standard instrument for this measurement.

-

Calibration: The refractometer is calibrated using a standard with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the liquid are placed on the prism of the refractometer.

-

Measurement: The instrument is used to measure the refractive index, and the temperature at which the measurement is taken is also recorded, as refractive index is temperature-dependent.

Spectroscopic Properties

While specific, authenticated spectra for ethyl (E)-4-hydroxybut-2-enoate are not widely published, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group will present as a quartet for the -CH₂- protons and a triplet for the -CH₃ protons. The vinyl protons on the double bond will appear as doublets or multiplets, with their coupling constant indicative of the (E)-stereochemistry. The methylene protons adjacent to the hydroxyl group will also give a characteristic signal, and the hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will have the highest chemical shift. The two sp² hybridized carbons of the double bond will appear in the olefinic region of the spectrum. The remaining sp³ hybridized carbons of the ethyl group and the hydroxymethyl group will be found at lower chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of ethyl (E)-4-hydroxybut-2-enoate will be characterized by several key absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

A strong, sharp band around 1720 cm⁻¹ due to the C=O stretching vibration of the ester.

-

Bands in the region of 1650 cm⁻¹ corresponding to the C=C stretching of the alkene.

-

C-O stretching bands for the ester and alcohol functionalities will be observed in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

In a mass spectrum, ethyl (E)-4-hydroxybut-2-enoate would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for esters would also be anticipated, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functional group.

Safety and Handling

As a research chemical, ethyl (E)-4-hydroxybut-2-enoate should be handled with appropriate care in a well-ventilated laboratory or fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl (E)-4-hydroxybut-2-enoate is a valuable synthetic intermediate with a unique combination of functional groups. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide has outlined its known characteristics and the standard methodologies for determining the unknown parameters. A comprehensive understanding of these properties is essential for any researcher or scientist intending to utilize this compound in their work. As the use of this molecule becomes more widespread, it is anticipated that a more complete physical property profile will be established and published in the scientific literature.

References

-

ethyl 4-hydroxybutanoate - Chemical & Physical Properties by Cheméo. Available at: [Link]

-

Ethyl(E)-4-hydroxy-3-methylbut-2-enoate - MySkinRecipes. Available at: [Link]

-

Ethyl 4-hydroxybutanoate | C6H12O3 | CID 357772 - PubChem. Available at: [Link]

-

ethyl (2E)-4-cyclohexyl-4-hydroxy-2-butenoate - ChemSynthesis. Available at: [Link]

-

ethyl (E)-4-hydroxy-2-butenoate, 10080-68-9 - The Good Scents Company. Available at: [Link]

-

ethyl (2E)-4-hydroxy-2-butenoate - Chemical Synthesis Database. Available at: [Link]

-

4-Hydroxy-but-2-ynoic acid ethyl ester | C6H8O3 | CID 10855468 - PubChem. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Ethyl 4-Hydroxycrotonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Ethyl 4-hydroxycrotonate is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for a variety of more complex molecules, including pharmaceuticals and natural products. Its utility in these synthetic applications is critically dependent on its solubility in various organic solvents, which governs reaction kinetics, purification efficiency, and formulation possibilities. This technical guide provides an in-depth exploration of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, provide a detailed experimental protocol for its quantitative determination, and discuss the interpretation of solubility data in the context of solvent selection for practical applications.

Introduction: The Synthetic Importance of this compound

This compound, systematically known as ethyl (E)-4-hydroxybut-2-enoate, possesses a unique molecular architecture that includes a reactive α,β-unsaturated ester and a primary alcohol. This combination of functional groups makes it a valuable precursor in a multitude of chemical transformations. For instance, it is utilized in the synthesis of alkaloids and other complex organic molecules.[1] The efficiency of these synthetic routes is often dictated by the choice of solvent, which must be capable of dissolving the reactants to a sufficient concentration, remain inert to the reaction conditions, and facilitate product isolation. A thorough understanding of the solubility of this compound is therefore not merely academic but a practical necessity for process optimization and scale-up.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb that reflects the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The molecular structure of this compound provides key insights into its expected solubility behavior.

Molecular Structure and Functional Group Analysis

This compound (C₆H₁₀O₃, Molar Mass: 130.14 g/mol ) is a relatively small organic molecule with distinct polar and non-polar regions.[3]

-

Ester Group (-COOEt): The ester functional group is polar and can act as a hydrogen bond acceptor.

-

Hydroxyl Group (-OH): The primary alcohol is a polar functional group capable of both hydrogen bond donation and acceptance. This is a key feature that significantly influences its solubility in protic solvents.

-

Ethyl Group (-CH₂CH₃) and Alkene Backbone (-CH=CH-): These hydrocarbon portions of the molecule are non-polar.

The presence of both hydrogen-bonding functional groups and a non-polar hydrocarbon backbone suggests that this compound will exhibit a nuanced solubility profile across a range of organic solvents.

Predicting Solubility in Different Solvent Classes

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl and ester groups of this compound. Therefore, high solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are polar but do not have hydrogen bond donating capabilities. They can, however, act as hydrogen bond acceptors and participate in dipole-dipole interactions. Good solubility is expected in these solvents, particularly those that can accept hydrogen bonds from the hydroxyl group of the solute. Qualitative information suggests solubility in dichloromethane and ethyl acetate.[4] The use of ethyl acetate as an extraction solvent in its synthesis also points to high solubility.[5][6]

-

Non-polar Solvents (e.g., Toluene, Hexane): The solubility in non-polar solvents is expected to be lower due to the significant polarity of the hydroxyl and ester groups. The non-polar hydrocarbon backbone will contribute to some degree of solubility, but the strong solute-solute interactions via hydrogen bonding will likely dominate.

The interplay of these interactions is visually represented in the following diagram:

Caption: Molecular interactions governing the solubility of this compound.

Quantitative Solubility Data

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Methanol | Polar Protic | 25 | |||

| Ethanol | Polar Protic | 25 | |||

| Acetone | Polar Aprotic | 25 | |||

| Ethyl Acetate | Polar Aprotic | 25 | |||

| Dichloromethane | Polar Aprotic | 25 | |||

| Chloroform | Polar Aprotic | 25 | |||

| Diethyl Ether | Non-polar | 25 | |||

| Toluene | Non-polar | 25 | |||

| Hexane | Non-polar | 25 |

Experimental Determination of Solubility

The following is a detailed, step-by-step protocol for the gravimetric determination of the solubility of this compound in a range of organic solvents. This method is reliable and widely applicable for solid organic compounds.[7][8]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and glassware

-

Oven or vacuum oven

Experimental Workflow

The experimental workflow for determining the solubility is outlined below:

Sources

- 1. Buy this compound | 10080-68-9 [smolecule.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. This compound | C6H10O3 | CID 10606769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

The Strategic Application of Ethyl 4-Hydroxycrotonate in Modern Alkaloid Synthesis

Introduction: In the intricate field of natural product synthesis, the choice of starting materials is paramount to the efficiency and elegance of a synthetic route. Ethyl 4-hydroxycrotonate, a bifunctional C4 building block, has emerged as a versatile and valuable precursor in the stereoselective synthesis of various alkaloids, particularly those belonging to the pyrrolizidine and indolizidine families. Its inherent functionality – a hydroxyl group amenable to activation and an α,β-unsaturated ester poised for conjugate addition and other transformations – provides a powerful platform for the construction of the core bicyclic systems of these alkaloids. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in alkaloid synthesis, complete with detailed protocols and mechanistic insights.

The Versatility of the C4 Synthon: Why this compound?

The utility of this compound in alkaloid synthesis stems from its capacity to undergo a variety of chemical transformations in a controlled manner. The hydroxyl group can be readily converted into a good leaving group, such as a halide or a sulfonate, transforming the molecule into a potent electrophile. The α,β-unsaturated ester moiety, on the other hand, is an excellent Michael acceptor and can participate in cycloaddition reactions. This dual reactivity allows for the sequential or tandem formation of multiple carbon-carbon and carbon-nitrogen bonds, which is essential for the construction of complex polycyclic structures.

A key derivative in many synthetic applications is ethyl 4-bromocrotonate, which can be readily prepared from this compound. This bromide serves as a highly reactive four-carbon electrophile, ideal for the alkylation of nucleophiles such as the nitrogen atom of proline derivatives, a common strategy for building the pyrrolizidine and indolizidine skeletons.

Application in Pyrrolizidine Alkaloid Synthesis: A Case Study of (±)-Supinidine

The pyrrolizidine alkaloids are a large class of natural products, many of which exhibit significant biological activity.[1] A common structural feature is the bicyclic pyrrolizidine nucleus. The synthesis of (±)-supinidine, a simple necine base, provides an excellent example of the application of an this compound-derived synthon.[2]

The retrosynthetic analysis for (±)-supinidine reveals that the pyrrolizidine core can be constructed through the intramolecular cyclization of a suitably functionalized proline derivative. This is where ethyl 4-bromocrotonate, derived from this compound, plays a pivotal role.

Caption: Retrosynthetic analysis of (±)-supinidine.

The forward synthesis involves the N-alkylation of a proline ester with ethyl 4-bromocrotonate, followed by a Dieckmann condensation to form the bicyclic core. Subsequent reduction and decarboxylation afford the target alkaloid.

Experimental Protocol: Synthesis of (±)-Supinidine

This protocol is a representative example of how a derivative of this compound can be employed in the synthesis of a pyrrolizidine alkaloid.

Step 1: Preparation of Ethyl 4-bromocrotonate from Ethyl Crotonate

A common laboratory preparation involves the allylic bromination of ethyl crotonate using N-bromosuccinimide (NBS) in the presence of a radical initiator.[3]

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Ethyl Crotonate | 1.0 | 114.14 | 22.8 g |

| N-Bromosuccinimide | 1.1 | 177.98 | 35.6 g |

| Benzoyl Peroxide | 0.02 | 242.23 | 0.2 g |

| Carbon Tetrachloride | - | 153.82 | 40 mL |

Procedure:

-

Dissolve ethyl crotonate (22.8 g) in dry carbon tetrachloride (40 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add N-bromosuccinimide (35.6 g) and benzoyl peroxide (0.2 g) to the solution.[3]

-

Heat the mixture to reflux and maintain for 3 hours.[3]

-

Cool the reaction mixture to 0 °C and filter to remove the succinimide precipitate.

-

Wash the filtrate with water, and separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by vacuum distillation to obtain ethyl 4-bromocrotonate as a colorless liquid.[3]

Step 2: Synthesis of Diethyl 1-(4-ethoxycarbonylbut-2-enyl)pyrrolidine-2,5-dicarboxylate

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Diethyl L-prolinate | 1.0 | 157.21 | (Calculated) |

| Ethyl 4-bromocrotonate | 1.1 | 193.04 | (Calculated) |

| Potassium Carbonate | 2.0 | 138.21 | (Calculated) |

| Acetone | - | 58.08 | (Sufficient) |

Procedure:

-

To a solution of diethyl L-prolinate in anhydrous acetone, add potassium carbonate.

-

Add ethyl 4-bromocrotonate dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired N-alkylated product.

Step 3: Dieckmann Condensation and Decarboxylation to (±)-Supinidine

Procedure:

-

Treat the product from Step 2 with a strong base such as sodium ethoxide in ethanol to effect an intramolecular Dieckmann condensation.

-

Acidify the reaction mixture to promote decarboxylation of the resulting β-keto ester.

-

Reduce the remaining ester and ketone functionalities using a reducing agent like lithium aluminum hydride.

-

Purify the final product by column chromatography to obtain (±)-supinidine.

Caption: Retrosynthetic approach to an indolizidine core.

Mechanistic Causality: The Power of Bifunctionality

The success of this compound and its derivatives in these syntheses lies in the orchestrated sequence of reactions that its bifunctional nature enables. The initial N-alkylation step establishes the foundational carbon-nitrogen bond. The subsequent intramolecular cyclization, often a Dieckmann condensation or a related reaction, forges the second ring of the bicyclic alkaloid core. The stereochemistry of the final product can often be controlled by the chirality of the starting proline or piperidine derivative, making this a powerful strategy for the enantioselective synthesis of alkaloids.

Conclusion and Future Perspectives

This compound is a cost-effective and highly versatile building block for the synthesis of pyrrolizidine and indolizidine alkaloids. [4]Its ability to be readily converted into a reactive C4 electrophile, coupled with the synthetic opportunities presented by its unsaturated ester moiety, makes it a valuable tool for synthetic organic chemists. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the use of this synthon in the synthesis of known and novel alkaloid structures. Future work in this area will likely focus on the development of new catalytic and stereoselective methods that leverage the unique reactivity of this compound to access even more complex and biologically active alkaloids.

References

-

Bhat, C., & Tilve, S. G. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(11), 5405-5452. [Link]

-

Tufariello, J. J., & Tette, J. P. (1971). Synthesis of the alkaloidal base (±)-supinidine. Journal of the Chemical Society D: Chemical Communications, (9), 469. [Link]

- Robins, D. J. (1982). The pyrrolizidine alkaloids. Phytochemistry, 21(9), 2311-2316.

-

Tufariello, J. J., & Lee, G. E. (1980). Synthesis of the Necine Base (±)-Retronecine. Journal of the American Chemical Society, 102(1), 373-374. [Link]

- Robins, D. J., & Sakdarat, S. (1979). Enantiospecific synthesis of (+)-isoretronecanol, (+)-trachelanthamidine, and (+)-supinidine from (-)-4-hydroxy-L-proline.

- Dehoux, C., et al. (2011). A concise total synthesis of (±)-supinidine and (±)-transalpinecine. Tetrahedron Letters, 52(33), 4304-4306.

-

Organic Syntheses. (1986). This compound. Organic Syntheses, 64, 118. [Link]

-

Mohammadi Ziarani, G., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Natural Products and Bioprospecting, 12(1), 1-27. [Link]

-

Robins, D. J. (1995). Enantiospecific synthesis of (+)-retronecine, (+)-crotonecine, and related alkaloids. Journal of the Chemical Society, Perkin Transactions 1, (11), 1339-1346. [Link]

-

Ober, D., & Hartmann, T. (2000). Pyrrolizidine alkaloids: biosynthesis, biological activities and occurrence in crop plants. Molecules, 5(1), 13-24. [Link]

- Tufariello, J. J. (1984). 1,3-Dipolar Cycloaddition Chemistry. In A. Padwa (Ed.), 1,3-Dipolar Cycloaddition Chemistry (Vol. 2, pp. 83-168). John Wiley & Sons.

-

PrepChem. (n.d.). Preparation of ethyl 4-bromocrotonate. [Link]

-

Chempedia. (n.d.). Synthesis of this compound. [Link]

Sources

- 1. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of the alkaloidal base (±)-supinidine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. Enantiospecific synthesis of (+)-retronecine, (+)-crotonecine, and related alkaloids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Ethyl 4-Hydroxycrotonate as a Versatile Dipolarophile in 1,3-Dipolar Cycloaddition Reactions

Abstract

Ethyl 4-hydroxycrotonate is a bifunctional C4 building block of significant utility in modern organic synthesis. Its chemical architecture, featuring an electron-deficient alkene (dipolarophile), an ester, and a primary allylic alcohol, makes it an exceptionally versatile substrate for cycloaddition reactions. The 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions, provides a direct and atom-economical route to five-membered heterocycles.[1] This guide provides an in-depth exploration of this compound's application as a dipolarophile, focusing on its reactions with nitrones and azomethine ylides to construct highly functionalized isoxazolidine and pyrrolidine scaffolds, respectively. These products serve as valuable intermediates in the synthesis of pharmaceuticals and natural products.[2][3] We present the core mechanistic principles, detailed experimental protocols, and expected outcomes to enable researchers in synthetic chemistry and drug development to effectively leverage this reagent.

The Strategic Value of this compound in Cycloaddition Chemistry